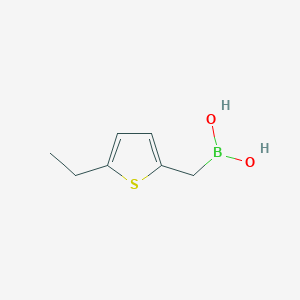
((5-Ethylthiophen-2-yl)methyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-ethylthiophen-2-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ethylthiophen-2-yl)methyl]boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 5-ethylthiophene-2-carboxaldehyde with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for [(5-ethylthiophen-2-yl)methyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
[(5-ethylthiophen-2-yl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The products include alcohols or ketones depending on the specific oxidizing conditions.
Substitution: Halogenated or nitrated thiophene derivatives are formed.
科学研究应用
[(5-ethylthiophen-2-yl)methyl]boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which [(5-ethylthiophen-2-yl)methyl]boronic acid exerts its effects primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and biochemical assays .
相似化合物的比较
[(5-ethylthiophen-2-yl)methyl]boronic acid can be compared with other boronic acids and thiophene derivatives:
-
Similar Compounds
- Phenylboronic acid
- Thiophene-2-boronic acid
- 5-methylthiophene-2-boronic acid
-
Uniqueness
- The presence of the ethyl group on the thiophene ring provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
- The combination of the thiophene ring and boronic acid group makes it particularly useful in the synthesis of conjugated polymers and organic electronic materials .
属性
分子式 |
C7H11BO2S |
|---|---|
分子量 |
170.04 g/mol |
IUPAC 名称 |
(5-ethylthiophen-2-yl)methylboronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4,9-10H,2,5H2,1H3 |
InChI 键 |
BZAXYTSIYPXHLL-UHFFFAOYSA-N |
规范 SMILES |
B(CC1=CC=C(S1)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


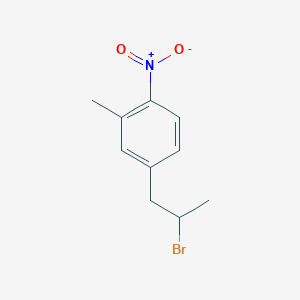


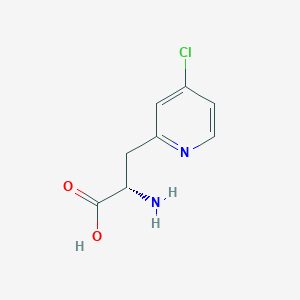
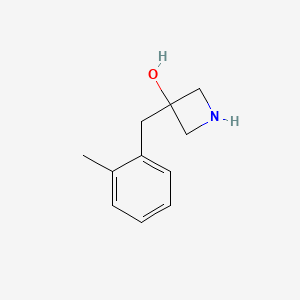
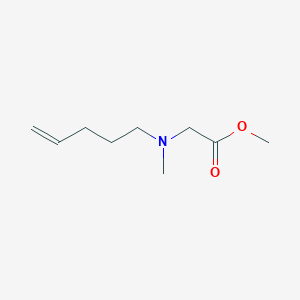
amine](/img/structure/B15314543.png)
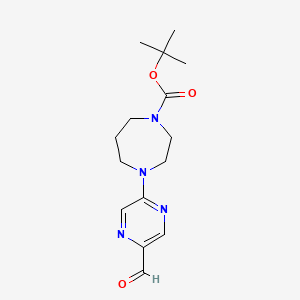
![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)
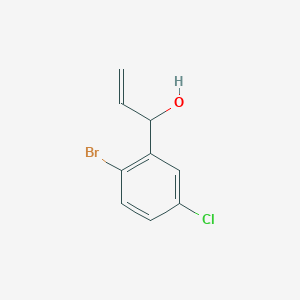
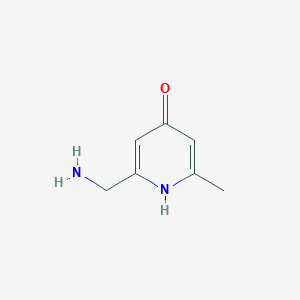
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)
